molecular formula C21H23N5O2S B4720396 2-({1-CYCLOPROPYL-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE

2-({1-CYCLOPROPYL-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B4720396
M. Wt: 409.5 g/mol
InChI Key: UMZKHNWGOHMDEC-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-CYCLOPROPYL-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a cyclopropyl group, a pyrazole moiety, and an imidazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-CYCLOPROPYL-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the cyclopropyl and pyrazole groups. The final step often involves the formation of the thioether linkage and the acetylation of the amide group. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, purification techniques, and quality control measures are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({1-CYCLOPROPYL-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, protein binding, and cellular pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, 2-({1-CYCLOPROPYL-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE may be explored for its potential therapeutic properties. It could be investigated as a candidate for drug development, targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may find applications in the development of new materials, catalysts, or chemical processes. Its unique properties can contribute to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 2-({1-CYCLOPROPYL-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological activities. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, pyrazole-containing molecules, and thioether-linked structures. Examples may include:

  • 2-({1-CYCLOPROPYL-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique interactions and properties that may not be observed in other similar compounds.

Properties

IUPAC Name

2-[(4Z)-1-cyclopropyl-4-[(1-methylpyrazol-4-yl)methylidene]-5-oxoimidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-13-5-4-6-17(14(13)2)23-19(27)12-29-21-24-18(9-15-10-22-25(3)11-15)20(28)26(21)16-7-8-16/h4-6,9-11,16H,7-8,12H2,1-3H3,(H,23,27)/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZKHNWGOHMDEC-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=CC3=CN(N=C3)C)C(=O)N2C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=N/C(=C\C3=CN(N=C3)C)/C(=O)N2C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({1-CYCLOPROPYL-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-({1-CYCLOPROPYL-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 3
2-({1-CYCLOPROPYL-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 4
2-({1-CYCLOPROPYL-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-({1-CYCLOPROPYL-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 6
2-({1-CYCLOPROPYL-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE

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